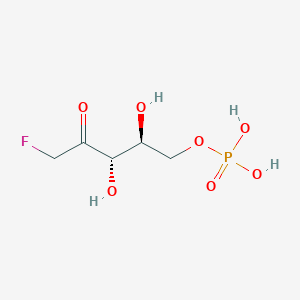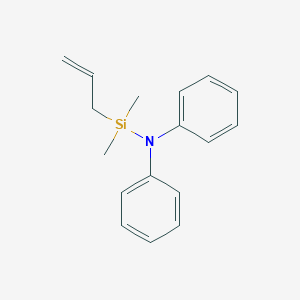![molecular formula C24H21ClFN3O2 B237543 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CB-1 antagonist is a potent inhibitor of the cannabinoid receptor 1 (CB-1), which is primarily found in the central nervous system and is responsible for mediating the psychoactive effects of cannabis. In
Wirkmechanismus
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist works by blocking the activity of the this compound receptor, which is primarily responsible for mediating the psychoactive effects of cannabis. The this compound receptor is found in high concentrations in the brain and is involved in the regulation of appetite, pain sensation, and mood. By blocking the activity of the this compound receptor, this compound antagonist reduces the rewarding effects of drugs of abuse and decreases food intake, leading to weight loss.
Biochemical and Physiological Effects
This compound antagonist has been shown to have a range of biochemical and physiological effects, including reducing food intake and body weight, decreasing the rewarding effects of drugs of abuse, and improving glucose and lipid metabolism. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has several advantages for lab experiments, including its high potency and selectivity for the this compound receptor, making it a useful tool for studying the role of the this compound receptor in various physiological and pathological processes. However, this compound antagonist also has some limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist, including investigating its potential use in the treatment of obesity, metabolic disorders, and drug addiction, as well as exploring its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Further research is also needed to better understand the mechanism of action of this compound antagonist and to identify potential off-target effects and toxicity concerns. Additionally, the development of novel this compound antagonists with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-aminophenylpiperazine to yield the intermediate product, which is subsequently reacted with 3-fluorobenzoyl chloride to produce the final product. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and drug addiction. It has been shown to reduce food intake and body weight in animal models and has demonstrated efficacy in reducing drug-seeking behavior in preclinical studies. This compound antagonist has also been investigated for its potential use in the treatment of psychiatric disorders, such as anxiety and depression.
Eigenschaften
Molekularformel |
C24H21ClFN3O2 |
|---|---|
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C24H21ClFN3O2/c25-19-6-4-17(5-7-19)24(31)29-14-12-28(13-15-29)22-10-8-21(9-11-22)27-23(30)18-2-1-3-20(26)16-18/h1-11,16H,12-15H2,(H,27,30) |
InChI-Schlüssel |
WMMMESCGZPBKPZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)